DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE is an organic compound with the molecular formula C16H14N2O5. It is a derivative of isophthalic acid and contains a pyridylcarbonyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE typically involves the reaction of dimethyl isophthalate with 4-pyridylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridylcarbonyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The major products are the substituted derivatives at the pyridylcarbonyl group.
Scientific Research Applications
DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE involves its interaction with specific molecular targets. The pyridylcarbonyl group can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
DIMETHYL 5-AMINOISOPHTHALATE: Similar structure but with an amino group instead of the pyridylcarbonyl group.
DIMETHYL 5-SULFOISOPHTHALATE: Contains a sulfonic acid group, making it more hydrophilic.
DIMETHYL 5-[(3-PYRIDINYLCARBONYL)AMINO]ISOPHTHALATE: Similar but with a different position of the pyridylcarbonyl group.
Uniqueness
DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the pyridylcarbonyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
IUPAC Name |
dimethyl 5-(pyridine-4-carbonylamino)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-22-15(20)11-7-12(16(21)23-2)9-13(8-11)18-14(19)10-3-5-17-6-4-10/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWXXFIRAGLVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.